

Application Notes and Protocols for Measuring the Antiviral Activity of GS-9256

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Compound of Interest

Compound Name: GS-9256

Cat. No.: B1263008

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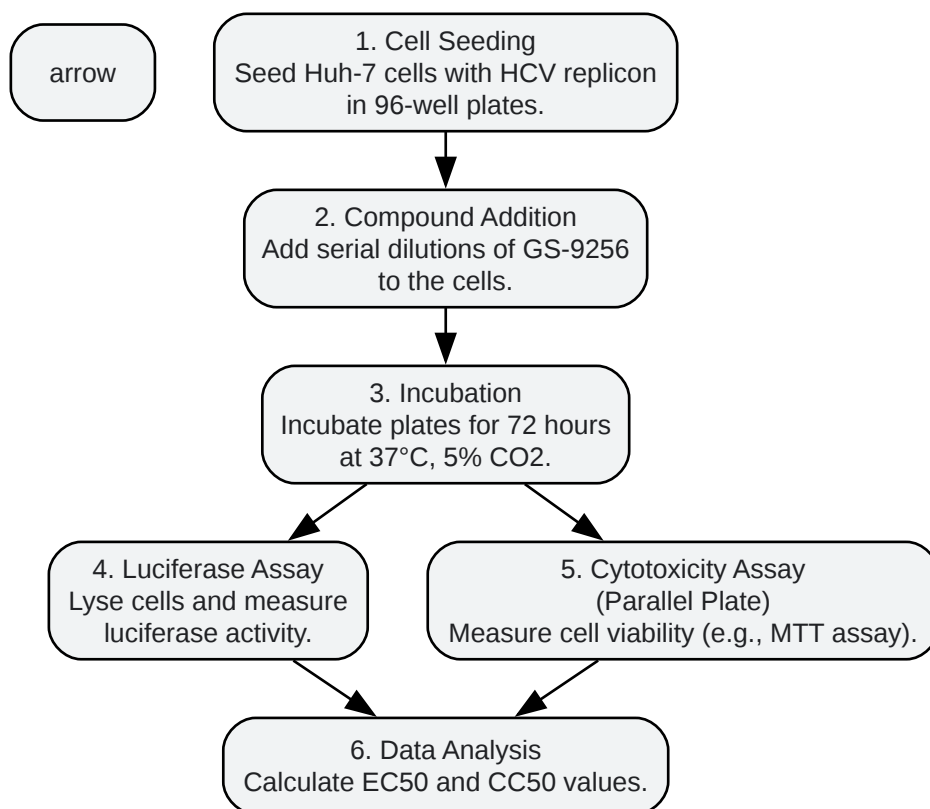
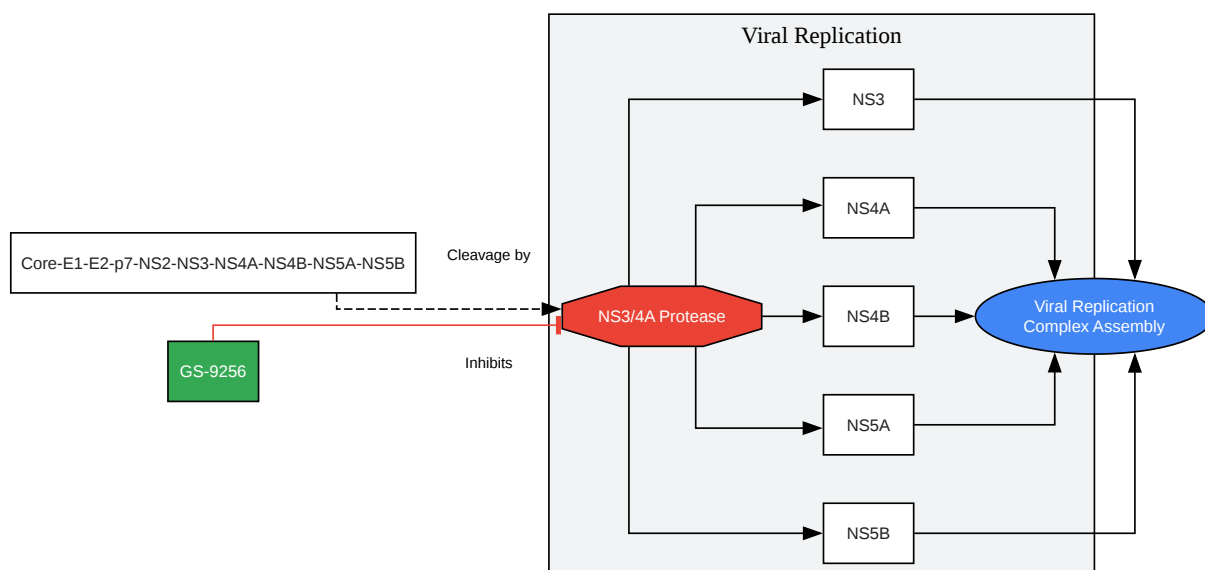
For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9256 is a potent and selective second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1] The NS3/4A protease is a crucial enzyme for HCV replication, responsible for cleaving the viral polyprotein into mature non-structural proteins. By inhibiting this protease, **GS-9256** effectively blocks viral replication. These application notes provide detailed protocols for evaluating the in vitro antiviral activity and enzymatic inhibition of **GS-9256**.

Mechanism of Action

The HCV genome is translated into a single large polyprotein, which must be processed by viral and host proteases to yield functional viral proteins. The NS3/4A serine protease is responsible for cleavages at four sites within the non-structural region of the polyprotein (NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B). **GS-9256** is a peptidomimetic inhibitor that binds to the active site of the NS3/4A protease, preventing the processing of the HCV polyprotein and thereby halting viral replication.



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References

- 1. Discovery of GS-9256: a novel phosphinic acid derived inhibitor of the hepatitis C virus NS3/4A protease with potent clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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